molecular formula C11H8N4S2 B1207886 6-(Phenyldithio)purine CAS No. 2958-91-0

6-(Phenyldithio)purine

Cat. No. B1207886
CAS RN: 2958-91-0
M. Wt: 260.3 g/mol
InChI Key: WQJKHMQINFOCJI-UHFFFAOYSA-N
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Description

6-(Phenyldithio)purine is a chemical compound with the molecular formula C11H8N4S2 . It is a derivative of purine, a nitrogen-containing heterocycle that plays a crucial role in various biological processes .


Synthesis Analysis

The synthesis of purine derivatives, including 6-(Phenyldithio)purine, involves complex biochemical pathways. The supply of purines is provided by two pathways: the salvage pathway and de novo synthesis . The de novo synthesis of purines is a sequence of ten reactions catalyzed by six enzymes .


Molecular Structure Analysis

The molecular structure of 6-(Phenyldithio)purine consists of a purine core with a phenyldithio group attached. Purines are heterocyclic aromatic organic compounds that consist of a pyrimidine ring fused to an imidazole ring . The molecular weight of 6-(Phenyldithio)purine is 260.338 Da .


Chemical Reactions Analysis

The chemical reactions involving 6-(Phenyldithio)purine are complex and involve multiple steps. The supply of purines is provided by two pathways: the salvage pathway and de novo synthesis . The de novo synthesis of purines is a sequence of ten reactions catalyzed by six enzymes .

Safety And Hazards

The safety data sheet for purine derivatives indicates that they can be harmful if swallowed and are suspected of damaging fertility or the unborn child. They are also very toxic to aquatic life and can cause long-lasting harmful effects in aquatic environments .

Future Directions

Research on purine derivatives like 6-(Phenyldithio)purine is ongoing, with a focus on their potential therapeutic applications. For instance, purine derivatives have been investigated for their potential role as antitumor compounds . Another study has explored the use of engineered gut bacteria to enhance purine degradation, which could potentially be used to treat conditions like hyperuricemia and gout .

properties

IUPAC Name

6-(phenyldisulfanyl)-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4S2/c1-2-4-8(5-3-1)16-17-11-9-10(13-6-12-9)14-7-15-11/h1-7H,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJKHMQINFOCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SSC2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183754
Record name 6-(Phenyldithio)purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Phenyldithio)purine

CAS RN

2958-91-0
Record name 6-(Phenyldithio)purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(Phenyldithio)purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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